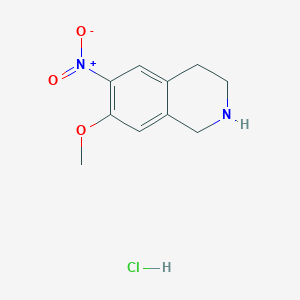

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products . This compound is typically used in research settings and has applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

7-methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-15-10-5-8-6-11-3-2-7(8)4-9(10)12(13)14;/h4-5,11H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNQVGPQFZJNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCC2=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multiple steps. One common method includes the nitration of 7-methoxy-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt . The nitration reaction typically requires a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid . The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the nitration process and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require strong nucleophiles and suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential : Research indicates that 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride may serve as a promising therapeutic agent for treating neurological disorders such as Alzheimer's and Parkinson's diseases. Its neuroprotective properties are under investigation to understand its mechanisms in safeguarding neuronal cells from degeneration .

Neuroprotective Studies

Mechanisms of Action : Studies have shown that this compound exhibits neuroprotective effects, potentially reducing oxidative stress and inflammation in neuronal cells. These properties make it a candidate for further exploration in the context of neurodegenerative disease therapies .

Natural Product Synthesis

Intermediate Role : In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of other bioactive compounds. This application enhances the efficiency of natural product synthesis by providing a versatile building block for more complex molecular structures .

Analytical Chemistry

Detection and Quantification : The compound is employed in various analytical techniques to aid in the detection and quantification of related substances in complex mixtures. Its unique properties allow researchers to use it as a standard reference material in chromatographic methods .

Behavioral Research

Psychoactive Properties : Animal studies have been conducted to assess the effects of this compound on behavior. These studies aim to provide insights into its psychoactive properties and potential therapeutic benefits for psychiatric conditions .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Investigated for therapeutic effects on neurological disorders. |

| Neuroprotective Studies | Explored for mechanisms that protect neurons from degeneration. |

| Natural Product Synthesis | Acts as an intermediate for synthesizing bioactive compounds. |

| Analytical Chemistry | Used in detection and quantification of substances in mixtures. |

| Behavioral Research | Assessed for psychoactive effects through animal studies. |

Case Studies and Research Findings

- Neuroprotection Against Oxidative Stress : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential role in developing neuroprotective drugs .

- Behavioral Impact Assessment : In behavioral experiments with rodents, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This finding indicates its potential utility in treating anxiety disorders .

- Synthesis of Bioactive Derivatives : Researchers successfully synthesized novel derivatives using this compound as a precursor. These derivatives exhibited enhanced antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to the modulation of enzyme activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitro group, leading to different properties.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities . The combination of these functional groups allows for diverse applications in research and potential therapeutic uses .

Biological Activity

7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (MNIQ) is a synthetic compound that belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of MNIQ, discussing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H13ClN2O3

- Molecular Weight : 244.68 g/mol

- CAS Number : 1820687-16-8

- IUPAC Name : this compound

The biological activity of MNIQ is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

- Methoxy Group : This group may enhance the lipophilicity of the compound, facilitating its penetration through cellular membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of THIQ derivatives, including MNIQ. A study focusing on various THIQ compounds demonstrated that certain derivatives exhibited significant inhibition against KRas in colon cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| GM-3-18 | 0.9 - 10.7 | KRas inhibition |

| GM-3-121 | 1.72 | Anti-angiogenesis |

Antimicrobial Activity

MNIQ has also been studied for its antimicrobial properties. In vitro tests indicated that various THIQ compounds possess activity against a range of pathogens, although specific data on MNIQ's antimicrobial efficacy is limited in current literature.

Neuroprotective Effects

The neuroprotective potential of MNIQ is under investigation due to its structural similarity to other neuroactive compounds. THIQs have been noted for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of MNIQ and related compounds is crucial for optimizing their biological activities. The presence of both methoxy and nitro groups in MNIQ contributes to its unique reactivity and potential therapeutic effects compared to other THIQ derivatives.

Case Studies

- In Vitro Screening : A series of synthesized THIQs were screened for anti-cancer properties in various colon cancer cell lines. MNIQ showed moderate activity in inhibiting cell proliferation .

- Docking Studies : Molecular docking studies have suggested that modifications in the nitro and methoxy positions can significantly affect binding affinities to targets such as KRas and VEGF receptors .

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of substituted benzaldehyde precursors with nitro- or methoxy-containing amines. For example, methoxy-substituted benzaldehydes can undergo Pictet-Spengler reactions with nitro-substituted amines under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core . Optimization includes:

- Temperature control : Reactions are often conducted at reflux (e.g., 80–100°C) to enhance cyclization efficiency.

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) to improve yield .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C7, nitro at C6) and tetrahydroisoquinoline backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₃Cl) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.4% theoretical values .

Q. What are the stability considerations for storing this compound?

- Storage conditions : Protect from light and moisture at room temperature (20–25°C) in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) can identify decomposition pathways (e.g., nitro group reduction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Nitro groups can exhibit resonance effects, altering chemical shifts. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Impurity interference : Trace byproducts (e.g., dehalogenated analogs) may co-elute. Employ preparative HPLC or tandem MS/MS for isolation .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, especially for stereoisomers .

Q. What strategies are effective for optimizing regioselectivity in nitro-group introduction?

Nitro group placement at C6 in tetrahydroisoquinolines requires precise control:

- Directed ortho-metallation : Use methoxy as a directing group for nitration. For example, HNO₃/H₂SO₄ at 0°C selectively nitrates the C6 position .

- Protecting groups : Temporarily protect reactive sites (e.g., amines) with Boc groups to prevent undesired nitration .

- Computational modeling : DFT calculations predict electron density maps to guide reagent selection (e.g., electrophilic vs. radical nitration) .

Q. How can researchers assess the compound’s biological activity while mitigating assay interference?

- Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity in cell-based assays .

- Control experiments : Include structurally similar analogs (e.g., 7-methoxy-6-chloro derivatives) to differentiate nitro-specific effects .

- Metabolic stability : Liver microsome assays (human/rat) evaluate nitro-to-amine reduction, which may generate bioactive metabolites .

Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?

- Forced degradation : Expose the compound to heat (80°C), light (UV, 48 hr), and acidic/alkaline conditions. Monitor via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.